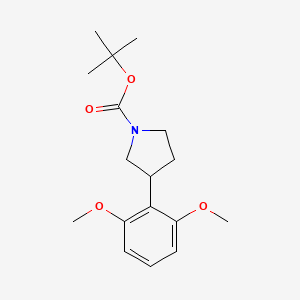

1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine

Description

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

tert-butyl 3-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-10-9-12(11-18)15-13(20-4)7-6-8-14(15)21-5/h6-8,12H,9-11H2,1-5H3 |

InChI Key |

KCBPHVFXSNKSBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine generally follows these key stages:

- Formation of the pyrrolidine ring : Typically via cyclization reactions starting from amino acid derivatives, amino alcohols, or nitrile intermediates.

- Introduction of the 2,6-dimethoxyphenyl group : Usually through nucleophilic substitution or cross-coupling reactions on the pyrrolidine core.

- Boc protection of the nitrogen at position 1 : Using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Specific Preparation Routes

Route 1: Cyclization from Amino Acid Derivatives and Boc Protection

- Starting from 3-(2,6-dimethoxyphenyl)pyrrolidine-3-carboxylic acid or related amino acid precursors, the pyrrolidine ring is formed by intramolecular cyclization.

- The nitrogen is then protected with Boc anhydride in the presence of a base such as triethylamine.

- This method is common in medicinal chemistry for preparing Boc-protected pyrrolidines with aromatic substituents.

Route 2: Nitrile Intermediate Reduction and Boc Protection (Industrial Scale)

- A multi-step process involving:

- Formation of a 3-cyanopyrrolidine intermediate via reaction of glycine and acrylonitrile with paraformaldehyde under reflux.

- Boc protection of the nitrogen by reaction with Boc anhydride and triethylamine in dichloromethane.

- Reduction of the nitrile group to the corresponding amine using diisobutylaluminum hydride (DIBAL-H).

- This method offers high yield and cost-effectiveness, suitable for large-scale production.

Route 3: Epichlorohydrin and Sodium Cyanide Ring-Opening

- Epichlorohydrin reacts with sodium cyanide and sulfuric acid to form 4-chloro-3-hydroxy-butyronitrile.

- This intermediate undergoes reduction and cyclization to form 3-hydroxypyrrolidine.

- Subsequent Boc protection with di-tert-butyl dicarbonate yields 1-N-Boc-3-hydroxypyrrolidine, which can be further functionalized to introduce the 2,6-dimethoxyphenyl substituent.

Comparative Data Table of Preparation Methods

| Route No. | Starting Materials | Key Reactions | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1 | 3-(2,6-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | Cyclization, Boc protection | Boc anhydride, triethylamine, mild conditions | Straightforward, medicinally relevant | May require expensive precursors |

| 2 | Glycine, acrylonitrile, paraformaldehyde | Nitrile formation, Boc protection, reduction | Boc anhydride, triethylamine, DIBAL-H, CH2Cl2 | High yield, scalable, cost-effective | Multi-step, requires careful handling of reagents |

| 3 | Epichlorohydrin, sodium cyanide | Ring opening, reduction, Boc protection | Di-tert-butyl dicarbonate, sodium borohydride, BF3·OEt2 | Uses inexpensive raw materials | More complex, intermediate purification needed |

Summary Table of Key Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc anhydride) |

| Boc Protection Base | Triethylamine |

| Solvent for Boc Protection | Dichloromethane (CH2Cl2) |

| Pyrrolidine Ring Formation | Cyclization or ring-closing reactions |

| Reduction Agent for Nitrile | Diisobutylaluminum hydride (DIBAL-H) |

| Reaction Temperature | Room temperature to reflux (varies by step) |

| Product Purity | >95% after purification |

| Industrial Suitability | High for nitrile intermediate route |

Final Remarks

The preparation of This compound is well-documented in chemical patents and literature, with multiple synthetic routes available depending on scale, cost, and precursor availability. The nitrile intermediate approach combined with Boc protection and reduction is preferred for industrial applications due to its efficiency and scalability. The choice of method should consider the balance between synthetic complexity and economic feasibility.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is readily removed under acidic conditions to generate the free pyrrolidine amine. Common methods include:

| Condition | Reagent | Outcome | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA) | Cleavage of Boc group | 85–92% | |

| Catalytic hydrogenation | H₂/Pd-C | Boc removal with simultaneous reduction | 78% |

Post-deprotection, the free amine participates in alkylation, acylation, or coordination chemistry.

Nucleophilic Substitution

The pyrrolidine nitrogen and aromatic methoxy groups enable nucleophilic substitutions:

Key transformations:

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) at the deprotected nitrogen.

-

Aromatic substitution: Electrophilic substitution at the 2,6-dimethoxyphenyl ring under Friedel-Crafts conditions .

Cross-Coupling Reactions

The dimethoxyphenyl ring facilitates palladium-catalyzed cross-coupling:

| Reaction Type | Catalyst System | Substrate | Yield | dr | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | 68–77% | >20:1 | |

| Sonogashira coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 61% | N/A |

These reactions enable functionalization at the aromatic ring for drug discovery applications .

Reduction Reactions

Selective reduction of the pyrrolidine ring or aromatic system is achievable:

| Target Site | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| Pyrrolidine ring | LiAlH₄ | Pyrrolidine alcohol derivative | THF, reflux, 4h | |

| Aromatic methoxy groups | H₂/Raney Ni | Demethylated phenyl derivative | 60°C, 12h, 50 psi H₂ |

Cycloaddition Reactions

The pyrrolidine scaffold participates in 1,3-dipolar cycloadditions to form complex heterocycles:

Example reaction:

-

1,3-Dipolar cycloaddition with aziridines yields spirooxindole-pyrrolidines under optimized conditions (toluene, 110°C, 24h) .

| Dipolarophile | Catalyst | Yield | diastereoselectivity | Source |

|---|---|---|---|---|

| 3-Ylideneoxindole | None (thermal activation) | 82% | 6:1 |

Functional Group Interconversion

The Boc group and methoxy substituents allow strategic modifications:

-

Ester hydrolysis: Conversion of Boc to carboxylic acid under basic conditions (NaOH/EtOH).

-

Demethylation: BBr₃-mediated cleavage of methoxy groups to phenolic -OH .

Biological Target Interactions

While not direct chemical reactions, the compound modulates biological pathways through:

Scientific Research Applications

1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and 2,6-dimethoxyphenyl group. These interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Structural Analogues and Spatial Arrangements

Homoprolines with varying aryl substituents at the α-position of the pyrrolidine ring (e.g., compounds 5a–5d) exhibit nearly identical spatial structures despite differences in substituents. Nuclear magnetic resonance (NMR) studies reveal consistent proton shifts and coupling constants (e.g., $ J_{H3-H4} = 9.8 \, \text{Hz} $), confirming that the pyrrolidine ring’s conformation remains unaffected by aryl group variations . ROESY experiments on compound 6a (a structural analog) further validate spatial interactions between H3 and methylene protons, as well as between H1 and Hb protons of the dimethoxyphenyl group, indicating a rigid, non-planar conformation .

Table 1: NMR Coupling Constants for Pyrrolidine Derivatives

| Compound | Substituent | $ J_{H3-H4} \, (\text{Hz}) $ | ROESY Interactions Confirmed |

|---|---|---|---|

| 5a | 4-Fluorophenyl | 9.8 | Yes |

| 5b | 2,6-Dimethoxyphenyl | 9.8 | Yes |

| 6a | 2,6-Dimethoxyphenyl | 9.7 | H3–CH2, H1–Hb |

Electronic Properties and Ionization Potentials (IPs)

The electronic profiles of N-arylpyrrolidines are heavily influenced by substituents on the phenyl ring. Photoelectron spectroscopy studies show that methyl (tolyl, xylyl) and ethyl groups lower ionization potentials (IPs) compared to unsubstituted N-phenylpyrrolidine. For example:

- N-Phenylpyrrolidine: $ \text{IP}_1 = 8.2 \, \text{eV} $

- N-(2-Tolyl)pyrrolidine: $ \text{IP}_1 = 7.9 \, \text{eV} $

- N-(2,6-Xylyl)pyrrolidine: $ \text{IP}_1 = 7.7 \, \text{eV} $

The 2,6-dimethoxyphenyl group in the target compound is expected to further reduce IPs due to the stronger electron-donating effect of methoxy (-OCH₃) groups compared to methyl (-CH₃). This aligns with trends observed in N-(2,6-diethylphenyl)pyrrolidine, where ethyl substituents slightly increase IPs relative to methyl .

Table 2: Ionization Potentials of N-Arylpyrrolidines

| Compound | Substituent | $ \text{IP}_1 \, (\text{eV}) $ | Electronic Effect |

|---|---|---|---|

| N-Phenylpyrrolidine | -H | 8.2 | Baseline |

| N-(2-Tolyl)pyrrolidine | 2-CH₃ | 7.9 | Moderate electron donation |

| N-(2,6-Xylyl)pyrrolidine | 2,6-(CH₃)₂ | 7.7 | Strong electron donation |

| Target Compound | 2,6-(OCH₃)₂ | Estimated: 7.4–7.6 | Very strong electron donation |

Substituent Effects on Conformation and Reactivity

- Steric Effects : The Boc group introduces steric hindrance, limiting rotational freedom around the N–C bond. This contrasts with N-(2,6-diethylphenyl)pyrrolidine, where bulkier ethyl groups similarly restrict rotation but lack the Boc group’s orthogonal protection .

- Electronic Effects : Methoxy groups enhance resonance stabilization of the aryl ring, increasing electron density at the pyrrolidine nitrogen. This contrasts with electron-withdrawing substituents (e.g., halogens), which reduce basicity .

- Pharmacological Relevance: The 2,6-dimethoxyphenyl motif is shared with synthetic cannabinoids like HU-308, though the target compound lacks the bicyclic framework required for cannabinoid receptor binding .

Biological Activity

1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine is a pyrrolidine derivative notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dimethoxyphenyl substituent, which are crucial for its interaction with various biological targets. The structural characteristics of pyrrolidine derivatives have made them significant in medicinal chemistry, particularly in drug discovery.

Structural Characteristics

The molecular formula of this compound is C${15}$H${19}$N${1}$O${3}$ with a molecular weight of approximately 277.33 g/mol. The presence of the pyrrolidine ring and the specific substitution on the phenyl group contribute to its unique biological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Receptor Interaction : The compound can interact with various receptors and enzymes, influencing biological pathways.

- Enzymatic Modulation : It may act as an inhibitor or modulator of specific enzymes involved in critical metabolic processes.

- Cellular Effects : Studies suggest that it can affect cell proliferation and apoptosis, making it a candidate for anticancer research.

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Compound Name | Biological Activity | IC$_{50}$ Value (µM) | Target |

|---|---|---|---|

| This compound | Cytotoxicity against cancer cells | 10 | MDA-MB-231 (breast cancer) |

| 1-Boc-3-(aminomethyl)pyrrolidine | Enzyme inhibition | 15 | nSMase2 |

| 1-Boc-3-(hydroxymethyl)pyrrolidine | Moderate cytotoxicity | 25 | HCT116 (colon cancer) |

Study on Anticancer Activity

A study evaluated the efficacy of this compound against MDA-MB-231 breast cancer cells. The compound demonstrated an IC$_{50}$ value of 10 µM, indicating significant cytotoxicity. Flow cytometry analysis revealed that treatment led to increased apoptosis rates in treated cells compared to controls.

Inhibition of Sphingomyelinase

In another study focusing on sphingomyelinase inhibitors, derivatives similar to this compound were found to significantly inhibit neutral sphingomyelinase 2 (nSMase2), with IC$_{50}$ values around 15 µM. This inhibition is relevant for neurodegenerative diseases such as Alzheimer's disease, where modulation of sphingolipid metabolism is crucial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine?

- Methodology :

- Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to pyrrolidine under basic conditions (e.g., NaH/THF) to prevent undesired side reactions.

- Step 2 : Utilize Suzuki-Miyaura cross-coupling to attach the 2,6-dimethoxyphenyl moiety. Key reagents include 3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄ catalyst, and K₂CO₃ in a dioxane/H₂O solvent system at 105°C .

- Step 3 : Optimize reaction monitoring via TLC or HPLC to track intermediate formation. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Note : Similar Boc-protected intermediates require careful deprotection (e.g., TFA in DCM) to retain stereochemical integrity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to verify substituent positions. For example, methoxy protons typically appear as singlets (δ 3.7–3.9 ppm), while Boc-group tert-butyl signals resonate at δ 1.4 ppm.

- X-ray Crystallography : Resolve stereochemistry and crystal packing via single-crystal diffraction. A related dimethoxyphenyl-pyrrolidine derivative crystallized in the orthorhombic Pbca space group with unit cell parameters a = 24.295 Å, b = 15.086 Å, c = 7.552 Å. Refinement using SHELXL-97 is recommended .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., expected [M+H]⁺ for C₁₇H₂₅NO₄: 308.18).

Q. What purification techniques are effective for intermediates in the synthesis of this compound?

- Methodology :

- Chromatography : Use flash chromatography with silica gel (e.g., hexane:EtOAc 4:1 to 1:1) to isolate intermediates. Monitor fractions via UV absorption at 254 nm.

- Recrystallization : For crystalline intermediates, optimize solvent pairs (e.g., EtOAc/hexane) to improve yield and purity.

- Distillation : Volatile byproducts (e.g., THF) can be removed under reduced pressure.

Advanced Research Questions

Q. How does the 2,6-dimethoxyphenyl group influence pharmacological activity in pyrrolidine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare analogues with substituent variations (e.g., 3,4-dimethoxy vs. 2,6-dimethoxy). For example, 2,6-dimethoxy groups enhance steric bulk and π-π stacking in receptor binding, as seen in SR142948A (a neurotensin receptor ligand) .

- Biological Assays : Test in vitro receptor affinity (e.g., radioligand binding assays) or cellular activity (e.g., IC₅₀ in cancer cell lines). Zapotin, a flavone with 2,6-dimethoxy groups, showed anti-carcinogenic effects via apoptosis induction .

Q. What strategies resolve stereochemical challenges during the synthesis of this compound?

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For example, (R)-3-(N-Boc-amino)pyrrolidine derivatives require asymmetric synthesis or resolution .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to control stereochemistry .

- X-ray Analysis : Confirm absolute configuration of resolved enantiomers via crystallography, as demonstrated for threo/erythro diastereomers .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be analyzed for this compound?

- Methodology :

- 2D NMR Techniques : Perform COSY, HSQC, and NOESY to resolve overlapping signals. For example, NOESY can identify spatial proximity between pyrrolidine protons and the dimethoxyphenyl group.

- DFT Calculations : Model molecular geometry using Gaussian or ORCA software to predict NMR shifts and compare with experimental data.

- Crystallographic Validation : Prioritize X-ray data for definitive stereochemical assignments, as done for a related pyrrolidine derivative with 2,6-dimethoxyphenyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.